8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide
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Overview
Description
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of the trifluoromethyl group and the pyridine ring adds to its chemical versatility and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable amine to form an intermediate, which is then cyclized to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Shares a similar pyridine ring structure but differs in the substituents attached to the ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar halogen substituents but a different overall structure.
Uniqueness
What sets 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide apart is its spirocyclic framework, which imparts unique chemical and biological properties. This structure can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O2/c21-15-10-13(20(22,23)24)12-25-17(15)28-8-6-19(7-9-28)11-16(30)27-29(19)18(31)26-14-4-2-1-3-5-14/h1-5,10,12H,6-9,11H2,(H,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGPUOEUPVTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NN2C(=O)NC3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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